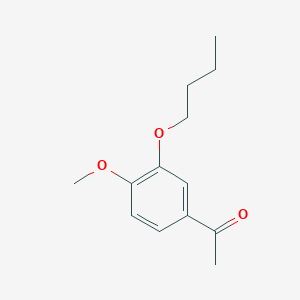

1-(3-Butoxy-4-methoxyphenyl)ethanone

Description

Contextual Significance of Arylethanone Scaffolds in Synthetic and Bioactive Chemistry

The arylethanone scaffold, characterized by an acetyl group attached to an aromatic ring, is a privileged structure in medicinal chemistry. eurekaselect.comnih.gov This framework is a key component in numerous compounds that exhibit a broad spectrum of biological activities. The versatility of the arylethanone core allows for extensive chemical modifications, enabling the fine-tuning of a compound's pharmacological profile.

The concept of "scaffold-hopping," where the core structure of a known bioactive molecule is replaced with a different but functionally equivalent scaffold, has further highlighted the importance of arylethanone analogues. nih.govmdpi.com This strategy aims to discover new drugs with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. nih.gov Natural products, many of which contain arylethanone or related motifs, often serve as the inspiration for these drug discovery endeavors. nih.gov

Overview of Research Trajectories for 1-(3-Butoxy-4-methoxyphenyl)ethanone and Analogues

Research involving this compound and its analogues primarily falls within the realm of synthetic methodology development and the exploration of new bioactive compounds. While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the study of its structural analogues provides significant insights into its potential applications.

Analogues of this compound, which feature variations in the alkoxy and methoxy (B1213986) substituents on the phenyl ring, are often investigated as intermediates in the synthesis of more complex molecules with potential therapeutic applications. For instance, related acetophenones are precursors in the synthesis of chalcones and other heterocyclic systems. mdpi.com The exploration of such compounds contributes to the broader understanding of structure-activity relationships within this chemical class.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-butoxy-4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-4-5-8-16-13-9-11(10(2)14)6-7-12(13)15-3/h6-7,9H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNHESFEFMDDOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)C(=O)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70611248 | |

| Record name | 1-(3-Butoxy-4-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104249-95-8 | |

| Record name | 1-(3-Butoxy-4-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Butoxy 4 Methoxyphenyl Ethanone

Established Synthetic Routes for 1-(3-Butoxy-4-methoxyphenyl)ethanone

Established methods for the preparation of this compound rely on classical organic reactions, providing reliable and well-documented procedures for its synthesis.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a fundamental method for the formation of aryl ketones. beilstein-journals.orgresearchgate.net In the context of synthesizing this compound, this approach would typically involve the reaction of 1-butoxy-2-methoxybenzene (B8654224) with an acylating agent such as acetyl chloride or acetic anhydride (B1165640). The reaction is promoted by a Lewis acid catalyst, with common choices including aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃). beilstein-journals.orgchemijournal.com The reaction proceeds via an electrophilic aromatic substitution mechanism where the acylium ion, generated from the acylating agent and the Lewis acid, attacks the electron-rich aromatic ring of 1-butoxy-2-methoxybenzene. The directing effects of the butoxy and methoxy (B1213986) groups favor substitution at the para position relative to the butoxy group, leading to the desired product.

A key consideration in Friedel-Crafts acylation is the potential for side reactions and the need for stoichiometric amounts of the catalyst, which can generate significant waste. researchgate.net The choice of solvent can also influence the reaction, with common options including dichloromethane (B109758) and nitrobenzene.

Table 1: Representative Conditions for Friedel-Crafts Acylation of Anisole Derivatives This table presents typical conditions for the acylation of anisole, a related compound, to highlight common catalysts and solvents.

| Acylating Agent | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Acetic Anhydride | FeCl₃·6H₂O (10) | TAAIL 6 | 60 | 2 | >95 | nih.gov |

| Acetic Anhydride | CoCl₂·6H₂O (10) | TAAIL 6 | 60 | 24 | 43 | nih.gov |

| Acetyl Chloride | Zeolite H-Y | 1,2-Dichlorobenzene | 180 | - | ~80 | researchgate.net |

Etherification Strategies on Hydroxyphenyl Precursors

A widely employed and highly efficient route to this compound is the etherification of a pre-existing hydroxyphenyl ketone. The most common precursor for this strategy is 1-(4-hydroxy-3-methoxyphenyl)ethanone, also known as acetovanillone (B370764). asianpubs.org This method involves the formation of an ether linkage by reacting the phenolic hydroxyl group of acetovanillone with a suitable butyl-containing electrophile.

The most common etherification method used in this context is the Williamson ether synthesis. masterorganicchemistry.comchem-station.comlibretexts.orglibretexts.org This reaction involves the deprotonation of the phenolic hydroxyl group of acetovanillone with a base to form a phenoxide ion. This nucleophilic phenoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with a butyl halide, such as 1-bromobutane (B133212) or 1-chlorobutane, to yield this compound. scribd.comvernier.comscribd.comlibretexts.orgyoutube.com

Common bases used for the deprotonation step include potassium carbonate (K₂CO₃), sodium hydride (NaH), and sodium hydroxide (B78521) (NaOH). The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) often favored to facilitate the SN2 reaction. chem-station.com

Alkylation Reactions for Butoxy Group Introduction

This subsection is closely related to the etherification strategies discussed previously, with the term "alkylation" specifically referring to the introduction of the butyl group onto the oxygen atom of the phenol. The O-alkylation of 1-(4-hydroxy-3-methoxyphenyl)ethanone with a butylating agent is a key step in many synthetic sequences.

The reaction conditions for this alkylation are characteristic of the Williamson ether synthesis. A variety of butylating agents can be employed, including butyl halides and butyl sulfates. The efficiency of the reaction is dependent on factors such as the reactivity of the butylating agent, the strength of the base, the reaction temperature, and the choice of solvent.

Table 2: Typical Reagents for Williamson Ether Synthesis of Phenols This table provides examples of reagents commonly used in the Williamson ether synthesis for the preparation of aryl ethers.

| Phenolic Substrate | Alkylating Agent | Base | Solvent | Typical Product | Reference |

|---|---|---|---|---|---|

| Alcohol | Alkyl Halide | Sodium Hydride (NaH) | THF/DMF | Ether | masterorganicchemistry.comlibretexts.org |

| Phenol | Benzyl Chloride | - | - | Benzyl Ether | masterorganicchemistry.com |

| 1-Butanol | Sodium Bromide/H₂SO₄ | - | - | 1-Bromobutane | scribd.comscribd.comlibretexts.orgyoutube.com |

Multi-Step Conversions from Related Phenols and Ketones

The synthesis of this compound can also be accomplished through multi-step reaction sequences starting from more readily available precursors. A common starting material for such syntheses is guaiacol (B22219) (2-methoxyphenol).

A typical multi-step synthesis from guaiacol might involve the following sequence:

Friedel-Crafts Acylation of Guaiacol: Guaiacol can be acylated with acetyl chloride or acetic anhydride to produce 1-(4-hydroxy-3-methoxyphenyl)ethanone (acetovanillone). This reaction must be carefully controlled to achieve regioselectivity, favoring acylation at the position para to the hydroxyl group.

Etherification of Acetovanillone: The resulting acetovanillone is then subjected to etherification, as described in section 2.1.2, by reacting it with a butyl halide in the presence of a base to introduce the butoxy group and form the final product.

Alternatively, one could start with 1-butoxy-2-methoxybenzene and introduce the acetyl group via a Friedel-Crafts acylation as the final step. The choice of the synthetic sequence often depends on the relative ease and efficiency of the individual steps.

Innovative Synthetic Approaches and Green Chemistry Considerations

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. This has led to the exploration of innovative approaches for the synthesis of this compound that minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. rsc.orgmdpi.comugm.ac.id

Catalytic Methods in this compound Synthesis

The development of catalytic methods for the synthesis of this compound offers significant advantages over traditional stoichiometric approaches, particularly in the context of Friedel-Crafts acylation and etherification reactions.

In Friedel-Crafts acylation, the use of solid acid catalysts, such as zeolites (e.g., H-Y, H-beta) and metal oxides, is a promising green alternative to conventional Lewis acids. researchgate.netchemijournal.comntu.edu.tw These catalysts are often reusable, non-corrosive, and can lead to higher selectivity and easier product purification. For instance, zeolite catalysts have been shown to be effective in the acylation of methoxy-substituted aromatic compounds. ntu.edu.tw

For the etherification step, catalytic methods can also be employed. While the Williamson ether synthesis is robust, the use of phase-transfer catalysts can enhance the reaction rate and allow for the use of milder reaction conditions and a wider range of solvents, including aqueous systems. Furthermore, research into catalytic O-alkylation of phenols continues to provide new and more efficient methods that can be applied to the synthesis of the target compound.

Chemo- and Regioselective Synthesis Strategies

The synthesis of this compound, a disubstituted acetophenone (B1666503) derivative, necessitates precise control over the regiochemistry of the functional groups on the aromatic ring. A primary and effective method for introducing the acetyl group onto the substituted benzene (B151609) ring is the Friedel-Crafts acylation. The success of this reaction hinges on the directing effects of the existing alkoxy substituents, the butoxy and methoxy groups.

In a typical synthetic approach, a precursor such as 1-butoxy-2-methoxybenzene would be subjected to acylation using an acetylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst. The alkoxy groups are ortho-, para-directing activators. In 1-butoxy-2-methoxybenzene, the para position to the stronger activating group is sterically hindered. Therefore, acylation is directed to the position para to the methoxy group and ortho to the butoxy group, yielding the desired this compound. The choice of Lewis acid (e.g., AlCl₃, FeCl₃, or ZnCl₂) and solvent can significantly influence the selectivity and efficiency of the reaction, minimizing the formation of isomeric byproducts. researchgate.net

Alternative strategies may involve the initial synthesis of a core structure like acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone), followed by etherification of the hydroxyl group. This two-step process allows for the selective introduction of the butoxy group at the desired position. The Williamson ether synthesis, reacting acetovanillone with a butyl halide (e.g., 1-bromobutane) in the presence of a base (e.g., K₂CO₃ or NaH), is a common method employed for this transformation. This approach offers high regioselectivity due to the pre-existing functionality.

Optimization of Reaction Conditions and Yields

The efficiency and yield of synthetic routes to this compound are critically dependent on the optimization of reaction parameters. Key variables that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

For Friedel-Crafts acylation, the molar ratio of the reactants and the catalyst is a crucial factor. An excess of the Lewis acid catalyst may be required to drive the reaction to completion, but can also lead to side reactions. The reaction temperature is also a critical parameter to control, with lower temperatures often favoring higher selectivity.

Below is a table summarizing typical reaction conditions that can be optimized for the synthesis of this compound:

| Parameter | Friedel-Crafts Acylation | Williamson Ether Synthesis |

| Starting Material | 1-Butoxy-2-methoxybenzene | Acetovanillone |

| Reagent | Acetyl chloride / Acetic anhydride | 1-Bromobutane / 1-Iodobutane |

| Catalyst/Base | AlCl₃, FeCl₃, ZnCl₂ | K₂CO₃, NaH, Cs₂CO₃ |

| Solvent | Dichloromethane, Carbon disulfide | DMF, Acetonitrile, Acetone |

| Temperature | 0 °C to room temperature | Room temperature to 80 °C |

| Reaction Time | 1-6 hours | 4-24 hours |

Synthesis of Structurally Related Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound is essential for exploring structure-activity relationships in various chemical and biological studies. These modifications typically involve altering the substitution pattern on the aromatic ring or modifying the alkoxy chains.

Preparation of Isomeric Butoxyphenyl Ethanone (B97240) Derivatives

The preparation of isomeric butoxyphenyl ethanone derivatives involves strategic manipulation of the synthetic pathway to achieve different substitution patterns on the aromatic ring. For instance, to synthesize 1-(4-butoxy-3-methoxyphenyl)ethanone, one would start with isovanillin (B20041), which is 3-hydroxy-4-methoxybenzaldehyde. Acetylation of isovanillin followed by a Fries rearrangement can yield 1-(4-hydroxy-3-methoxyphenyl)ethanone (isoacetovanillone). Subsequent butylation of the hydroxyl group via Williamson ether synthesis would then produce the desired isomer. asianpubs.org The synthesis and characterization of various isomeric hydroxyacetophenones have been extensively studied, providing a foundation for the preparation of their butoxy derivatives. asianpubs.org

Alkoxy Chain Modifications (e.g., Ethoxy, Isobutoxy, tert-Butyl)

Modifying the alkoxy chain provides a straightforward way to generate a library of related compounds. The synthesis of these analogues generally follows the same synthetic principles as for the butoxy derivative, primarily through Williamson ether synthesis starting from the corresponding hydroxy precursor.

Ethoxy Derivative : The synthesis of 1-(3-ethoxy-4-methoxyphenyl)ethanone (B1590586) is well-documented, often as an intermediate in the synthesis of pharmaceuticals like Apremilast. google.comgoogle.com This is typically achieved by the ethylation of acetovanillone using an ethylating agent such as ethyl iodide or diethyl sulfate (B86663) in the presence of a base. guidechem.comchemdad.com

Isobutoxy Derivative : The synthesis of 1-(3-isobutoxy-4-methoxyphenyl)ethanone (B15226304) would involve the reaction of acetovanillone with an isobutyl halide. The synthesis of related isobutoxyphenyl compounds has been reported in the literature, for example, in the preparation of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate. researchgate.net

tert-Butyl Derivative : The introduction of a bulky tert-butyl group can be more challenging due to steric hindrance. The synthesis of 1-(3-tert-butoxy-4-methoxyphenyl)ethanone would likely require more forcing reaction conditions for the Williamson ether synthesis. Alternatively, a Friedel-Crafts acylation on 1-tert-butoxy-2-methoxybenzene could be explored. The synthesis of related tert-butyl substituted phenylethanones has been described, such as 1-(3-tert-butyl-4-hydroxyphenyl)ethanone. nih.gov

A summary of reagents for alkoxy chain modifications is presented below:

| Desired Alkoxy Group | Alkylating Agent |

| Ethoxy | Ethyl iodide, Diethyl sulfate |

| Isobutoxy | 1-Bromo-2-methylpropane (isobutyl bromide) |

| tert-Butoxy | 2-Bromo-2-methylpropane (tert-butyl bromide) |

Diversification via Aromatic Ring Substitutions

Further diversification of the this compound scaffold can be achieved by introducing additional substituents onto the aromatic ring. Standard electrophilic aromatic substitution reactions can be employed, with the regiochemical outcome being governed by the directing effects of the existing butoxy and methoxy groups.

For example, bromination of this compound would be expected to occur at the positions ortho or para to the activating alkoxy groups. Given that the position para to the methoxy group is occupied by the acetyl group, and the position para to the butoxy group is also occupied, bromination would likely occur at one of the remaining activated positions on the ring. The synthesis of related bromo-substituted methoxyphenyl ethanones, such as 1-(4-bromo-3-methoxyphenyl)ethanone (B3037627) and 1-(3-bromo-4-methoxyphenyl)ethanone, has been reported, indicating the feasibility of such transformations. chemicalbook.comnih.gov Similarly, nitration or other electrophilic substitutions could be used to introduce further chemical diversity.

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. In 1-(3-Butoxy-4-methoxyphenyl)ethanone, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the butoxy group protons, the methoxy (B1213986) group protons, and the acetyl methyl protons.

The aromatic region would typically display three signals for the three protons on the benzene (B151609) ring. The proton at the C-2 position would appear as a doublet, the proton at C-5 as a doublet, and the proton at C-6 as a doublet of doublets, due to coupling with their respective neighbors. The protons of the butoxy group would exhibit a characteristic pattern: a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (CH₂), and two triplets for the two methylene groups closer to the ether oxygen. The methoxy and acetyl protons would each appear as sharp singlets, as they have no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Chemical Shift Data for this compound (Note: These are estimated values based on standard functional group regions. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H-2 | ~7.55 | d |

| Aromatic H-6 | ~7.53 | dd |

| Aromatic H-5 | ~6.90 | d |

| Butoxy -OCH₂- | ~4.05 | t |

| Methoxy -OCH₃ | ~3.90 | s |

| Acetyl -COCH₃ | ~2.55 | s |

| Butoxy -CH₂- | ~1.80 | sextet |

| Butoxy -CH₂- | ~1.50 | sextet |

| Butoxy -CH₃ | ~0.98 | t |

Carbon-13 NMR complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. For this compound, a total of 13 signals are expected, corresponding to the nine carbons of the substituted acetophenone (B1666503) core and the four carbons of the butoxy group.

The carbonyl carbon (C=O) of the acetyl group is characteristically deshielded and appears far downfield. The aromatic carbons attached to oxygen atoms (C-3 and C-4) also appear at lower field than the other aromatic carbons. The remaining aromatic carbons and the carbons of the butoxy, methoxy, and acetyl methyl groups would appear in the more upfield regions of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound (Note: These are estimated values based on standard functional group regions. Actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | ~197.0 |

| Aromatic C-4 | ~153.0 |

| Aromatic C-3 | ~148.5 |

| Aromatic C-1 | ~130.0 |

| Aromatic C-6 | ~122.5 |

| Aromatic C-2 | ~111.5 |

| Aromatic C-5 | ~111.0 |

| Butoxy -OCH₂- | ~69.0 |

| Methoxy -OCH₃ | ~56.0 |

| Butoxy -CH₂- | ~31.0 |

| Acetyl -CH₃ | ~26.0 |

| Butoxy -CH₂- | ~19.0 |

| Butoxy -CH₃ | ~13.8 |

To definitively assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the coupled protons within the butoxy chain and between the adjacent protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It allows for the unambiguous assignment of which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular skeleton. For instance, HMBC would show a correlation from the acetyl methyl protons to the carbonyl carbon and the aromatic C-1, confirming the placement of the acetyl group. It would also show correlations from the methoxy protons to the aromatic C-4 and from the butoxy -OCH₂- protons to the aromatic C-3, confirming the substitution pattern on the benzene ring.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. It is particularly useful for identifying the functional groups present in a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups.

For this compound, the FT-IR spectrum would be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretching vibration of the ketone. Other key absorptions would include those for aromatic and aliphatic C-H stretching, C-O stretching of the ether linkages, and aromatic C=C stretching.

Table 3: Predicted FT-IR Absorption Bands for this compound (Note: These are estimated values based on standard functional group regions. Actual experimental values may vary.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2960-2850 | Strong |

| Carbonyl (C=O) Stretch | 1685-1665 | Strong |

| Aromatic C=C Stretch | 1600-1475 | Medium-Strong |

| Aliphatic C-H Bend | 1465-1370 | Medium |

| Aryl Ether C-O Stretch | 1275-1200 | Strong |

| Alkyl Ether C-O Stretch | 1150-1085 | Strong |

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering laser light off a molecule and analyzing the energy shifts in the scattered light, which correspond to the molecule's vibrational modes. While C=O bonds give strong signals in IR, non-polar bonds like C=C in aromatic rings often produce strong signals in Raman spectra. The technique is non-destructive and requires minimal sample preparation. chemicalbook.comnist.gov

The Raman spectrum of this compound would be expected to show a strong signal for the symmetric stretching of the benzene ring. The carbonyl group and the various C-H and C-O vibrations would also be visible, providing a comprehensive vibrational profile that complements the FT-IR data. chemicalbook.com

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it serves as a primary tool for confirming its molecular weight and assessing its purity. The process involves ionizing the molecule and then separating the resulting ions based on their m/z ratio.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. The expected exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be compared to the theoretical mass calculated from its chemical formula, C₁₃H₁₈O₃. A close match between the measured and calculated mass confirms the elemental composition. While specific experimental data for this compound is not widely published, the technique remains a standard for definitive molecular formula confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC-MS can be used to separate it from a complex mixture, such as a reaction crude or an environmental sample. As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a fragmentation pattern that acts as a molecular fingerprint.

Table 1: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Description | Structure of Fragment | Predicted m/z |

| Molecular Ion | [C₁₃H₁₈O₃]⁺ | 222 |

| Loss of methyl group | [M - CH₃]⁺ | 207 |

| Loss of acetyl group | [M - COCH₃]⁺ | 179 |

| McLafferty rearrangement | [C₉H₁₀O₃]⁺ | 166 |

| Loss of butoxy group | [M - OC₄H₉]⁺ | 149 |

| Loss of butyl group | [M - C₄H₉]⁺ | 165 |

| Acetyl cation | [CH₃CO]⁺ | 43 |

This table represents a theoretical prediction of fragmentation and is for illustrative purposes. Actual experimental data would be required for confirmation.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. For this compound, the presence of a substituted benzene ring and a carbonyl group gives rise to characteristic electronic transitions (π → π* and n → π*). The resulting spectrum, a plot of absorbance versus wavelength, can be used for quantitative analysis and to provide information about the conjugated system within the molecule. The position and intensity of the absorption maxima (λmax) are sensitive to the solvent polarity and the nature of the substituents on the aromatic ring. Specific experimental UV-Vis data for this compound is not documented in readily accessible literature.

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular properties, including geometry, electronic distribution, and orbital energies.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. For 1-(3-Butoxy-4-methoxyphenyl)ethanone, this process involves determining bond lengths, bond angles, and dihedral angles.

The structure consists of a planar benzene (B151609) ring substituted with an acetyl group, a methoxy (B1213986) group, and a butoxy group. While the phenyl ring and the acetyl group tend to be coplanar to maximize conjugation, the butoxy chain is flexible, leading to multiple possible conformations (rotamers). DFT calculations can identify the most stable conformer by comparing the energies of these different spatial arrangements. In similar structures, such as derivatives of 3-methoxyacetophenone, the methoxyphenyl ring is often slightly twisted relative to other parts of the molecule. nih.gov The final optimized geometry represents the most probable structure of the molecule in a vacuum.

Table 1: Predicted Conformational Details of this compound

| Molecular Fragment | Predicted Conformation | Influencing Factors |

|---|---|---|

| Phenyl Ring & Acetyl Group | Largely coplanar | Conjugation between the pi system of the ring and the carbonyl group. |

| Butoxy Chain | Multiple low-energy conformers | Free rotation around C-C and C-O single bonds; steric hindrance. |

| Methoxy Group | Co-planar with the benzene ring | Resonance effects and minimal steric bulk. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic transitions. pearson.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucalgary.ca The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). ucalgary.cayoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and reactivity. science.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more reactive and easily polarizable. For this compound, the electron-donating butoxy and methoxy groups are expected to raise the energy of the HOMO, which is likely distributed over the electron-rich aromatic ring. The electron-withdrawing acetyl group is expected to lower the energy of the LUMO, localizing it primarily on the carbonyl function.

Table 2: Conceptual HOMO-LUMO Analysis for this compound

| Molecular Orbital | Description | Predicted Location of Electron Density | Implication |

|---|---|---|---|

| HOMO | Highest energy orbital containing electrons. pearson.com | Primarily on the methoxy- and butoxy-substituted phenyl ring. | Region most susceptible to electrophilic attack. |

| LUMO | Lowest energy orbital without electrons. pearson.com | Concentrated on the acetyl group, particularly the carbonyl carbon. | Region most susceptible to nucleophilic attack. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | N/A | Determines chemical reactivity, polarizability, and UV-Vis absorption wavelength. youtube.com |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. chemrxiv.org It is invaluable for identifying regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack, as well as potential hydrogen bonding interactions. researchgate.net

The MEP map uses a color scale to represent electrostatic potential on the molecule's surface.

Red/Yellow: Regions of negative potential, rich in electrons. These are typically associated with electronegative atoms (like oxygen) and are sites for electrophilic attack. chemrxiv.org

Blue: Regions of positive potential, electron-poor. These are associated with hydrogen atoms and are sites for nucleophilic attack. chemrxiv.org

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would show significant negative potential around the oxygen atoms of the carbonyl, methoxy, and butoxy groups, identifying them as primary sites for interacting with electrophiles or acting as hydrogen bond acceptors. manipal.edu Positive potential would be concentrated on the hydrogen atoms.

Table 3: Predicted Molecular Electrostatic Potential (MEP) Regions

| Molecular Region | Functional Group | Predicted MEP Value | Predicted Reactivity |

|---|---|---|---|

| Carbonyl Oxygen | Acetyl (C=O) | Strongly Negative (Red) | Site for electrophilic attack; Hydrogen bond acceptor. chemrxiv.org |

| Ether Oxygens | Methoxy (-OCH₃), Butoxy (-OC₄H₉) | Negative (Yellow/Orange) | Weaker sites for electrophilic attack; Hydrogen bond acceptors. manipal.edu |

| Aromatic Hydrogens | Phenyl Ring (-C₆H₃) | Slightly Positive (Light Blue) | Minor sites for nucleophilic interaction. |

| Aliphatic Hydrogens | Butoxy Chain (-C₄H₉) | Positive (Blue) | Potential sites for nucleophilic interaction. |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov It is a critical tool in drug discovery for screening virtual libraries and understanding the molecular basis of ligand-receptor binding.

Docking algorithms explore various possible binding poses of a ligand within a receptor's active site and score them based on a function that estimates the binding affinity (e.g., in kcal/mol). nih.gov A lower binding energy score typically indicates a more stable and favorable interaction. nih.gov This predictive modeling can rank potential drug candidates and provide a three-dimensional model of the ligand-receptor complex, revealing the specific orientation and conformation the ligand adopts upon binding. nih.gov While specific docking studies for this compound are not prominently published, the methodology allows for its virtual screening against various protein targets to predict its potential biological activity. The process helps identify the most likely binding mode, which is crucial for structure-based drug design.

Analysis of the docked pose reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. For this compound, these interactions are key to its binding affinity and specificity.

Hydrogen Bonding: The oxygen atom of the acetyl group is a strong hydrogen bond acceptor, capable of forming a crucial hydrogen bond with donor residues (e.g., the backbone N-H of an amino acid) in a protein's active site. The ether oxygens of the methoxy and butoxy groups can also act as weaker hydrogen bond acceptors. cambridgemedchemconsulting.com

Hydrophobic Interactions: The butoxy group, being a flexible and nonpolar aliphatic chain, is well-suited to engage in hydrophobic interactions. core.ac.uknih.gov It can fit into hydrophobic pockets within the receptor site, displacing water molecules and contributing favorably to the binding energy. thescipub.com The phenyl ring can also participate in hydrophobic and π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Table 4: Potential Ligand-Receptor Interactions for this compound

| Interaction Type | Responsible Functional Group(s) | Potential Receptor Residues |

|---|---|---|

| Hydrogen Bond (Acceptor) | Acetyl Oxygen, Methoxy Oxygen, Butoxy Oxygen | Serine, Threonine, Tyrosine, Lysine, Arginine, Histidine |

| Hydrophobic Interaction | Butoxy Chain, Phenyl Ring, Acetyl Methyl Group | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |

| π-π Stacking / π-Cation | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan / Lysine, Arginine |

Quantum Chemical Descriptors and Structure-Property Relationships

Quantum chemical descriptors are fundamental in quantitatively defining the relationship between the molecular structure of a compound and its chemical behavior. For this compound, these descriptors would be calculated using computational methods like DFT, typically with a basis set such as 6-311++G(d,p). These calculations provide insights into the molecule's stability, reactivity, and electronic characteristics.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical stability and reactivity. A smaller energy gap generally corresponds to higher reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state. This, in turn, influences properties like polarizability and hyperpolarizability. The energy gap is a key factor in determining the NLO response of a material; a smaller gap often leads to a larger NLO value. photochemcad.com

Other important global reactivity descriptors that would be derived from these energies include:

Ionization Potential (I): Approximated as -E_HOMO.

Electron Affinity (A): Approximated as -E_LUMO.

Electronegativity (χ): Calculated as (I + A) / 2.

Chemical Hardness (η): Calculated as (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η).

Electrophilicity Index (ω): Calculated as χ² / (2η).

The butoxy and methoxy groups on the phenyl ring act as electron-donating groups, which would be expected to increase the E_HOMO and decrease the HOMO-LUMO gap compared to unsubstituted acetophenone (B1666503). The relationship between the alkoxy chain length and its effect on electronic properties is a subject of systematic investigation in related systems, where longer chains can influence solid-state packing and certain physical properties, though their electronic effect may not change significantly. nist.gov Structure-activity relationship (SAR) models built on these descriptors can predict the behavior of similar compounds. studyraid.com

A prospective data table for the quantum chemical descriptors of this compound, based on theoretical calculations, would look as follows:

| Descriptor | Symbol | Value (Units) |

| Highest Occupied Molecular Orbital Energy | E_HOMO | Value (eV) |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | Value (eV) |

| HOMO-LUMO Energy Gap | ΔE | Value (eV) |

| Ionization Potential | I | Value (eV) |

| Electron Affinity | A | Value (eV) |

| Electronegativity | χ | Value (eV) |

| Chemical Hardness | η | Value (eV) |

| Chemical Softness | S | Value (eV⁻¹) |

| Electrophilicity Index | ω | Value (eV) |

| Note: Specific values require dedicated DFT calculations for this molecule and are not currently available in published literature. |

Non-Linear Optical (NLO) Properties and Charge Delocalization Studies

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics, including optical switching and data storage. fordham.edu Organic molecules, particularly those with a donor-π-acceptor (D-π-A) structure, can exhibit significant NLO properties due to intramolecular charge transfer (ICT). In this compound, the alkoxy groups (-OC₄H₉ and -OCH₃) serve as electron donors, the phenyl ring acts as the π-conjugated bridge, and the acetyl group (-COCH₃) functions as an electron acceptor.

The key NLO properties are the first-order hyperpolarizability (β) and the third-order hyperpolarizability (γ). These are tensors, but often the total or vector component along the dipole moment axis is reported. Theoretical calculations using DFT are a standard method for predicting these properties. photochemcad.com

Natural Bond Orbital (NBO) analysis is a powerful tool to study charge delocalization and ICT. It examines the interactions between filled (donor) and vacant (acceptor) orbitals. The stabilization energy (E⁽²⁾) associated with these interactions quantifies the extent of charge transfer. For this compound, significant E⁽²⁾ values would be expected for transitions from the lone pairs of the oxygen atoms in the alkoxy groups and the π-orbitals of the phenyl ring to the π* antibonding orbitals of the carbonyl group and the aromatic ring. This charge delocalization is the fundamental origin of the molecule's NLO response. fordham.edu

A hypothetical data table summarizing the predicted NLO properties might be structured as follows:

| Parameter | Symbol | Value (Units) |

| Dipole Moment | µ | Value (Debye) |

| Mean Polarizability | <α> | Value (esu) |

| First-Order Hyperpolarizability | β_tot | Value (esu) |

| Third-Order Hyperpolarizability | <γ> | Value (esu) |

| Note: Specific values require dedicated DFT calculations and are not currently available in published literature. |

Theoretical Spectroscopic Predictions

Computational methods are widely used to predict various types of spectra, which can then be compared with experimental data to confirm the molecular structure.

UV-Vis Spectra: The electronic absorption spectrum is typically predicted using TD-DFT calculations. For acetophenone derivatives, the spectrum is characterized by π→π* transitions in the benzene ring and n→π* transitions associated with the carbonyl group. studyraid.com The introduction of electron-donating alkoxy groups is expected to cause a bathochromic (red) shift in the absorption maxima (λ_max) compared to unsubstituted acetophenone, due to the destabilization of the HOMO. cdnsciencepub.com

Vibrational Spectra (FT-IR and Raman): Theoretical vibrational frequencies are calculated from the second derivative of the energy with respect to atomic displacements. These calculations, typically performed using DFT, help in assigning the vibrational modes observed in experimental FT-IR and Raman spectra. nih.gov For this compound, characteristic vibrational modes would include:

C=O stretching of the ketone group (typically around 1680 cm⁻¹). researchgate.net

Aromatic C=C stretching modes (around 1400-1600 cm⁻¹). nih.gov

C-O-C stretching modes of the ether linkages.

Aliphatic C-H stretching and bending modes of the butoxy and methyl groups.

A table of predicted vs. experimental vibrational frequencies is a standard way to present these findings.

| Vibrational Mode | Theoretical Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment (PED %) |

| C=O stretch | Value | Value | Value |

| Aromatic C=C stretch | Value | Value | Value |

| C-O-C stretch (aryl-alkyl) | Value | Value | Value |

| CH₃ rock | Value | Value | Value |

| CH₂ wag | Value | Value | Value |

| Note: Specific values require dedicated computational and experimental work. |

NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) is the most common method for calculating NMR chemical shifts (¹H and ¹³C). These theoretical predictions are invaluable for structural elucidation and for assigning peaks in complex experimental spectra.

Reactivity and Mechanistic Organic Transformations of 1 3 Butoxy 4 Methoxyphenyl Ethanone

The chemical behavior of 1-(3-Butoxy-4-methoxyphenyl)ethanone is dictated by the interplay of its three key functional groups: the reactive carbonyl group of the ethanone (B97240) moiety, the electron-rich aromatic phenyl ring, and the butoxy and methoxy (B1213986) ether linkages. This arrangement allows for a diverse range of organic transformations, making it a versatile building block in synthetic chemistry.

Biological Activities and Mechanistic Investigations in Vitro

Enzyme Inhibition Studies

The ability of 1-(3-Butoxy-4-methoxyphenyl)ethanone and related compounds to inhibit specific enzymes is a cornerstone of their potential therapeutic applications. The primary focus has been on phosphodiesterases and other enzymes involved in inflammatory and oxidative stress pathways.

Beyond phosphodiesterases, the parent compound of this compound, apocynin (4-hydroxy-3-methoxyacetophenone), is a well-documented inhibitor of NADPH oxidase (NOX). sci-hub.se This enzyme is a major source of reactive oxygen species (ROS) in inflammatory cells like neutrophils. sci-hub.se By inhibiting the assembly of the NOX enzyme complex, apocynin and its derivatives can reduce the production of superoxide (B77818) and other ROS, thereby exerting antioxidant and anti-inflammatory effects. sci-hub.se It is plausible that the butoxy derivative retains or even enhances this inhibitory activity.

Some chalcone (B49325) derivatives incorporating an apocynin moiety have shown inhibitory activity against cyclooxygenase-2 (COX-2), another key enzyme in the inflammatory cascade. researchgate.net This suggests that the core acetophenone (B1666503) structure can be a scaffold for developing inhibitors of various pro-inflammatory enzymes.

Cellular Assays and Signaling Pathway Modulation (In Vitro)

The enzymatic inhibitory activities of this compound and its analogs translate into measurable effects on cellular behavior, including proliferation, mitochondrial function, and the modulation of intracellular signaling pathways.

The anti-proliferative effects of apocynin and its derivatives have been investigated in various cancer cell lines. A study on the synthesis of apocynin derivatives demonstrated that certain compounds exhibited cytotoxic effects on the SK-GT4 cancer cell line. Although specific IC50 values for this compound were not provided, this research indicates that derivatives containing the 3-butoxy-4-methoxyphenyl ethanone (B97240) core structure possess anti-proliferative potential.

The proposed mechanism for the anti-proliferative effects of some apocynin derivatives involves the induction of apoptosis and the inhibition of key survival pathways.

Table 1: Cytotoxicity of an Apocynin Derivative

| Compound | Cell Line | Activity |

| Apocynin Derivative A4 | SK-GT4 | Toxic |

Note: This table indicates a qualitative toxic effect as reported in the study. Specific quantitative data like IC50 was not provided.

Emerging evidence suggests that apocynin and its derivatives can modulate mitochondrial function. Studies on the effects of butyltin compounds on mitochondrial respiration have highlighted the importance of this organelle as a target for chemical compounds. While this study is on a different class of compounds, it underscores the relevance of assessing mitochondrial effects. There is a growing interest in the mitochondrial effects of apocynin, with some studies suggesting it may influence mitochondrial bioenergetics and ROS production.

The potential for this compound to inhibit PDE4 directly implies an ability to modulate intracellular levels of cAMP. nih.gov An increase in cAMP can activate protein kinase A (PKA), which in turn can phosphorylate various downstream targets, leading to a dampening of inflammatory responses. nih.gov The inhibition of PDE activity leads to an increase in intracellular cAMP. nih.gov This mechanism is central to the anti-inflammatory effects of many PDE inhibitors. While direct measurements of cAMP or cGMP modulation by this compound are not available, it remains a highly probable consequence of its likely PDE inhibitory activity.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of chemical compounds is intrinsically linked to their molecular structure. Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. For derivatives of this compound, SAR investigations have primarily focused on modifications of the alkoxy chain and the substitution patterns on the aromatic ring.

The length of the alkoxy chain at the C3 position of the phenyl ring is a critical determinant of the biological activity of this compound analogues. Studies on closely related 3-alkoxy-4-methanesulfonamido acetophenone derivatives have demonstrated that varying the length of this chain significantly influences their anti-inflammatory activity.

In a study evaluating a series of these acetophenone derivatives, it was observed that the nature of the alkoxy group (from methoxy (B1213986) to butoxy) had a direct impact on the anti-inflammatory response in a carrageenan-induced rat paw edema model. The following table summarizes the findings for selected compounds from this study, which, while having a methanesulfonamido group at C4 instead of a methoxy group, provide valuable insight into the potential effects of alkoxy chain length on related acetophenones.

Table 1: Effect of Alkoxy Chain Length on Anti-inflammatory Activity of 3-Alkoxy-4-methanesulfonamido Acetophenone Derivatives

| Compound | R (Alkoxy Group) | % Inhibition of Edema |

|---|---|---|

| 4a | -OCH3 (methoxy) | 52.3 |

| 4b | -OC2H5 (ethoxy) | 48.9 |

| 4c | -OC3H7 (propoxy) | 55.1 |

| 4d | -OC4H9 (butoxy) | 53.6 |

Data sourced from a study on 3-alkoxy-4-methanesulfonamido acetophenone derivatives, which are structural analogs of 1-(3-alkoxy-4-methoxyphenyl)ethanone. nih.gov

The data indicates that while all tested alkoxy derivatives exhibited notable anti-inflammatory activity, the propoxy derivative (4c) showed the highest percentage of edema inhibition. nih.gov This suggests that for this class of compounds, there may be an optimal chain length for interaction with the biological target. The butoxy derivative (4d) also demonstrated significant activity, comparable to the methoxy derivative (4a). nih.gov These findings underscore the importance of the size and lipophilicity of the alkoxy group in modulating the biological response. For GPR88 agonists based on a (4-alkoxyphenyl)glycinamide scaffold, variations in the alkoxy chain length also played a role in their potency. nih.gov

The substitution pattern on the aromatic ring of acetophenone derivatives is another key factor governing their biological activities, particularly their antioxidant and antimicrobial properties. The electronic nature (electron-donating or electron-withdrawing) and the position of these substituents can drastically alter the compound's interaction with biological targets.

For phenolic compounds, which are structurally related to hydroxylated acetophenones, the presence of a second hydroxyl or an amino group, especially in the ortho or para position, is a crucial feature for potent antioxidant and radical scavenging activities. capes.gov.br This is attributed to their strong electron-donating effect and the formation of stable quinone-like products. capes.gov.br The position of these active groups is also a significant determinant of antioxidant capacity, with the ortho position often being the most effective due to its ability to form intramolecular hydrogen bonds, followed by the para and then the meta positions. researchgate.net

In the context of antimicrobial activity, the introduction of certain substituents can enhance efficacy. For instance, studies on acetophenone hydrazone derivatives have shown that the presence of electron-withdrawing groups, such as nitro (–NO₂) and bromo (–Br), on the acetophenone ring leads to higher antibacterial activity. rasayanjournal.co.in This enhancement is thought to be due to increased electrophilicity of the carbonyl group and improved permeability through bacterial cell membranes. rasayanjournal.co.in Similarly, research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated that the introduction of a nitro group at the 4-position of a phenyl substituent enhanced activity against both Gram-positive and Gram-negative bacteria.

Conversely, for antioxidant acetophenone benzoylhydrazones, it was found that an unsubstituted compound exhibited superior activity in the Ferric Reducing Antioxidant Power (FRAP) assay, while a 2,4-dihydroxyacetophenone analogue was the most potent radical scavenger in the DPPH assay. nih.gov This highlights that the optimal substitution pattern can be assay-dependent.

In Vitro Antimicrobial and Antioxidant Screening of Derivatives

Derivatives of this compound are of interest for their potential antimicrobial and antioxidant properties. In vitro screening assays are the primary method for the initial evaluation of these activities.

The antimicrobial potential of related acetophenone derivatives has been demonstrated against a range of pathogens. For example, chalcone derivatives synthesized from 4-hydroxyacetophenone have shown activity against E. coli and S. aureus. researchgate.net In another study, certain 3,5-diamino-4-(2'-nitrophenylazo)-1-aryl/heteroarylpyrazoles, which can be synthesized from substituted acetophenones, exhibited significant activity against both bacterial and fungal strains.

The antioxidant activity of acetophenone derivatives is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method and the FRAP assay. nih.govbohrium.com Studies on various phenolic and anilinic compounds, which share structural similarities with potential derivatives, have shown a clear structure-activity relationship. capes.gov.brresearchgate.net The presence of hydroxyl and amino groups, particularly in ortho and para positions, generally enhances antioxidant capacity. capes.gov.br

The following table provides a conceptual overview of the expected antimicrobial activity of substituted acetophenone derivatives based on findings from related compound series.

Table 2: Representative Antimicrobial Activity (MIC, µg/mL) of Substituted Acetophenone Derivatives Against Various Microbial Strains

| Compound Type | Substituent | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |

|---|---|---|---|---|

| Hydrazone Derivative | -NO2 | 6.25 | 12.5 | - |

| Hydrazone Derivative | -Br | 12.5 | 6.25 | - |

| Halogenohydroxy Acetophenone | 3,5-dichloro-2,4-dihydroxy | - | >37.55 mm² (AZOI) | >68.23 mm² (AZOI) |

Data is illustrative and compiled from studies on various acetophenone derivative classes. rasayanjournal.co.inresearchgate.net AZOI = Area of Zone of Inhibition.

The antioxidant screening of acetophenone benzoylhydrazones revealed that the substitution pattern on the acetophenone ring significantly influences activity.

Table 3: Antioxidant Activity of Representative Acetophenone Benzoylhydrazone Derivatives

| Compound | Acetophenone Moiety | FRAP (Absorbance at 700 nm) | DPPH Scavenging (% at 50 µg/mL) |

|---|---|---|---|

| 5a | Unsubstituted | 0.45 ± 0.02 | 35.8 ± 1.5 |

| 5g | 2,4-dihydroxy | 0.38 ± 0.01 | 88.2 ± 2.1 |

Data sourced from a study on acetophenone benzoylhydrazones. nih.gov

These in vitro screening results for related acetophenone derivatives suggest that the this compound scaffold is a promising template for the development of new antimicrobial and antioxidant agents. Further targeted synthesis and screening of direct derivatives are necessary to fully elucidate their therapeutic potential.

Synthetic Utility in Complex Chemical Building Blocks

Precursor for Heterocyclic Ring Systems

The reactivity of the acetyl group in 1-(3-Butoxy-4-methoxyphenyl)ethanone makes it an ideal starting point for the construction of various heterocyclic rings. A primary route for this transformation involves its conversion into a chalcone (B49325), which then acts as a key intermediate.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically synthesized through a base-catalyzed Claisen-Schmidt condensation between an acetophenone (B1666503) and an aromatic aldehyde. youtube.com In this context, this compound can be reacted with a wide range of substituted benzaldehydes to produce a diverse array of chalcones. This reaction is foundational for building more complex heterocyclic structures. jocpr.comnih.gov

One of the most common applications of these chalcones is in the synthesis of pyrazolines, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The reaction of a chalcone derived from this compound with hydrazine (B178648) hydrate (B1144303) or its derivatives leads to the formation of pyrazoline rings through a cyclocondensation reaction. rdd.edu.iqresearchgate.net This method is a well-established and efficient way to access highly functionalized pyrazolines. organic-chemistry.orgresearchgate.net The general synthetic scheme is outlined below:

Reaction Scheme: From Acetophenone to Pyrazoline

graph TD; A[this compound + Substituted Benzaldehyde] -->|Claisen-Schmidt Condensation| B(Substituted Chalcone); B -->|Cyclocondensation with Hydrazine| C(Pyrazoline Derivative);

This synthetic pathway highlights the role of this compound as a foundational building block, enabling access to important heterocyclic cores like pyrazolines, which are themselves scaffolds for further chemical exploration. rdd.edu.iq

Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds

The 3-alkoxy-4-methoxyphenyl motif, present in this compound, is a key structural feature in a number of pharmacologically active molecules, particularly inhibitors of phosphodiesterase 4 (PDE4). PDE4 is an important enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for treating inflammatory diseases. nih.govnih.gov

A prominent example of a PDE4 inhibitor is Apremilast. Patent literature details the synthesis of Apremilast from a closely related analogue, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, which is itself prepared from 1-(3-ethoxy-4-methoxyphenyl)ethanone (B1590586). google.com This underscores the utility of such acetophenones as key intermediates in the synthesis of complex drugs.

Furthermore, the compound 4-(3-butoxy-4-methoxybenzyl)-2-imidazolidinone (RO-20-1724) is another well-known selective PDE4 inhibitor that has been studied for its potential antipsychotic properties. nih.gov The "3-butoxy-4-methoxybenzyl" core of this molecule is directly related to this compound, illustrating how the ketone can be a precursor to the essential phenyl-ether backbone of these inhibitors. The structural relationship suggests that this compound is a critical starting material for accessing this class of pharmacologically significant scaffolds.

The general importance of chalcones, derived from acetophenones, as precursors to a multitude of biologically active compounds is well-documented. nih.govfrontiersin.org These intermediates can be transformed into various heterocyclic derivatives that exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. jocpr.comnih.gov For instance, chalcones can be converted to β-azolyl ketones, which have been investigated for use as fungicides and bactericides. mdpi.com

| Pharmacological Scaffold | Related Precursor/Analogue | Therapeutic Target/Activity | Reference |

| Apremilast | 1-(3-Ethoxy-4-methoxyphenyl)ethanone | PDE4 Inhibitor | google.com |

| RO-20-1724 | 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone | PDE4 Inhibitor | nih.gov |

| Pyrazoline Derivatives | Chalcones from Acetophenones | Anticancer, Anti-inflammatory | |

| β-Azolyl Ketones | Chalcones from Acetophenones | Fungicide, Bactericide | mdpi.com |

Application in Combinatorial Library Synthesis

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of a large number of different but structurally related molecules, known as a library. The straightforward and versatile nature of the Claisen-Schmidt condensation makes this compound an excellent building block for the combinatorial synthesis of chalcone-based libraries. nih.gov

By reacting this compound with a diverse collection of aldehydes in a parallel or automated fashion, a large library of chalcones can be generated. Each member of this library possesses the constant 3-butoxy-4-methoxyphenyl moiety from the ketone, while incorporating structural diversity from the various aldehydes used.

Combinatorial Approach to Chalcone Library Synthesis

This initial library of chalcones can then be further diversified. Each chalcone can be subjected to a second reaction step, for example, cyclization with different hydrazine derivatives to create a new library of pyrazolines. This two-step synthetic protocol allows for the exponential growth of library size and molecular diversity. Such libraries are invaluable for high-throughput screening to identify new lead compounds for drug development programs. The use of acetophenones in the automated parallel synthesis of chalcone-based screening libraries has been established as a viable strategy for generating molecular diversity.

Future Research Directions for 1 3 Butoxy 4 Methoxyphenyl Ethanone

Exploration of Novel Synthetic Pathways with Enhanced Atom Economy

The pursuit of sustainable chemical manufacturing necessitates the development of synthetic routes that are not only efficient in terms of yield but also in the incorporation of reactant atoms into the final product, a concept known as atom economy. wikipedia.orgnih.gov Future research should prioritize the development of novel synthetic pathways for 1-(3-Butoxy-4-methoxyphenyl)ethanone that maximize atom economy and adhere to the principles of green chemistry.

Current synthetic strategies for similar compounds, such as the Friedel-Crafts acylation of substituted catechols, often employ stoichiometric amounts of Lewis acids and generate significant waste. rsc.org A promising avenue of research lies in the exploration of catalytic methods. The use of solid acid catalysts, for instance, could facilitate easier separation and recycling, thereby reducing the environmental impact. mdpi.com Furthermore, investigating catalytic etherification processes for the introduction of the butoxy group could offer a more atom-economical alternative to traditional methods that often rely on alkyl halides and a base. rsc.orgrsc.org The development of one-pot reactions that combine the etherification and acylation steps would be a significant advancement, minimizing purification steps and solvent usage.

Table 1: Comparison of Synthetic Strategies for Atom Economy

| Synthetic Approach | Key Features | Potential for Improved Atom Economy |

|---|---|---|

| Traditional Friedel-Crafts Acylation | Utilizes stoichiometric Lewis acids, generates significant waste. | Low |

| Catalytic Friedel-Crafts Acylation | Employs reusable solid acid catalysts, reduces waste. | Moderate to High |

| Catalytic Etherification | Uses catalysts for the butoxy group introduction, minimizes byproducts. | High |

| One-Pot Synthesis | Combines multiple reaction steps, reduces solvent and energy consumption. | Very High |

Advanced Spectroscopic Characterization of Complex Formulations

As this compound is explored for various applications, it will likely be incorporated into complex formulations such as nanoparticles, liposomes, or polymer matrices. nih.govnih.gov A critical area of future research will be the detailed spectroscopic characterization of these formulations to understand the physical state, distribution, and potential interactions of the compound within the delivery vehicle.

Standard spectroscopic techniques provide basic structural information, but advanced methods are needed for a comprehensive analysis of these complex systems. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy, for example, can provide insights into the intermolecular interactions between the compound and the formulation components. Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can be employed to confirm the integrity of the compound within the formulation and to identify any potential degradation products. These detailed characterization studies are essential for ensuring the stability and predicting the in vivo performance of the formulated compound.

Integration of Artificial Intelligence and Machine Learning in Computational Studies

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.govresearchgate.net For this compound, these computational tools offer a powerful approach to predict its properties, identify potential biological targets, and guide further experimental work.

Future research should leverage AI and ML algorithms to build predictive models for the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogs. nih.gov By training these models on large datasets of known compounds, it is possible to obtain reliable predictions for key pharmacokinetic and safety parameters. Furthermore, in silico target fishing, which uses computational methods to identify potential protein targets for a given molecule, can be a valuable tool for uncovering the mechanism of action of this compound. nih.govscispace.comnih.gov This approach can significantly accelerate the process of identifying promising therapeutic applications.

Discovery of Unexplored Biological Targets and Mechanistic Pathways (In Vitro)

The structural resemblance of this compound to apocynin, a known inhibitor of NADPH oxidase, suggests that it may possess similar anti-inflammatory and antioxidant properties. nih.govresearchgate.netmdpi.com However, the full spectrum of its biological activities remains to be elucidated. A crucial future research direction is the in vitro exploration of novel biological targets and mechanistic pathways.

High-throughput screening assays can be employed to test the compound against a wide range of enzymes and receptors to identify novel targets. researchgate.net Beyond NADPH oxidase, other potential targets could include cyclooxygenases, lipoxygenases, and various kinases involved in inflammatory signaling pathways. Mechanistic studies should then be conducted to understand how the compound interacts with these targets at a molecular level. Investigating its effects on cellular processes such as cytokine production, reactive oxygen species generation, and cell migration will provide a deeper understanding of its potential therapeutic applications. nih.gov

Table 2: Potential Unexplored Biological Targets for In Vitro Investigation

| Target Class | Specific Examples | Potential Therapeutic Area |

|---|---|---|

| Enzymes | Cyclooxygenases (COX-1, COX-2), Lipoxygenases (5-LOX), Kinases (e.g., MAP kinases) | Inflammation, Pain, Cancer |

| Receptors | Peroxisome Proliferator-Activated Receptors (PPARs) | Metabolic diseases, Inflammation |

| Ion Channels | Calcium channels, Potassium channels | Cardiovascular diseases, Neurological disorders |

| Transcription Factors | Nuclear factor-kappa B (NF-κB), Activator protein-1 (AP-1) | Inflammation, Immune disorders |

Development of Prodrug Strategies and Conjugates for Targeted Delivery

To enhance the therapeutic potential of this compound, future research should focus on the development of innovative drug delivery strategies. Prodrug design and conjugation to targeting moieties are promising approaches to improve its pharmacokinetic profile and enable site-specific delivery. researchgate.net

Given the presence of a phenolic hydroxyl group (after potential metabolic activation) and a ketone, various prodrug strategies can be explored. mdpi.compharmtech.com For instance, ester or ether linkages can be used to mask the hydroxyl group, potentially improving its lipophilicity and facilitating its passage through biological membranes. nih.govmdpi.com These prodrugs would then be cleaved by enzymes at the target site to release the active compound.

Furthermore, conjugating this compound to polymers or encapsulating it in liposomes can enhance its stability, prolong its circulation time, and enable targeted delivery to specific tissues or cells. nih.govnih.govnih.govrsc.org For example, polymer-drug conjugates can be designed to be sensitive to the tumor microenvironment, releasing the drug specifically in cancer cells. sibils.orgmdpi.com Similarly, liposomal formulations can be decorated with targeting ligands to direct them to inflamed tissues. nih.govresearchgate.net These advanced delivery systems hold the key to maximizing the therapeutic efficacy of this compound while minimizing potential side effects.

Q & A

Q. What are the standard synthetic routes for 1-(3-Butoxy-4-methoxyphenyl)ethanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a substituted benzene derivative. For example, 3-butoxy-4-methoxybenzaldehyde could react with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Critical parameters include:

- Catalyst concentration : Excess AlCl₃ may lead to over-acylation or side reactions.

- Temperature : Reactions are often conducted at 0–5°C to control exothermicity.

- Solvent : Anhydrous dichloromethane or nitrobenzene improves electrophilic substitution efficiency.

Yield optimization requires monitoring reaction progress via TLC or HPLC.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for methoxy (δ ~3.8 ppm, singlet) and butoxy (δ ~1.0–1.7 ppm, multiplet) groups. The acetyl proton appears as a singlet at δ ~2.6 ppm. Aromatic protons show splitting patterns consistent with substitution (e.g., para- and meta-coupling) .

- IR : Strong carbonyl stretch at ~1680–1700 cm⁻¹ (C=O) and ether C-O stretches at ~1250 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₃H₁₈O₃ (calc. 222.3 g/mol).

Q. What are the common oxidative/reductive transformations of this compound?

- Methodological Answer :

- Oxidation : Using KMnO₄ in acidic conditions converts the acetyl group to a carboxylic acid, yielding 3-butoxy-4-methoxybenzoic acid. Over-oxidation risks require controlled stoichiometry .

- Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, producing 1-(3-butoxy-4-methoxyphenyl)ethanol. Steric hindrance from substituents may necessitate elevated temperatures .

Advanced Research Questions

Q. How can regioselective functionalization of the aromatic ring be achieved without disrupting the butoxy/methoxy groups?

- Methodological Answer :

- Protection/Deprotection : Temporarily protect the acetyl group (e.g., as a ketal using ethylene glycol) before introducing new substituents. The butoxy/methoxy groups are resistant to mild acidic/basic conditions .

- Directed Ortho-Metalation : Use directing groups (e.g., methoxy) to position catalysts for selective C-H activation. Pd-mediated coupling reactions (Suzuki, Heck) enable controlled functionalization .

Q. What computational methods validate the electronic effects of substituents on reactivity?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software models electron density distribution. The methoxy group’s electron-donating nature increases ring nucleophilicity, favoring electrophilic attacks at specific positions .

- Hammett Plots : Correlate substituent σ values with reaction rates (e.g., nitration) to predict regioselectivity.

Q. How do crystallographic data resolve contradictions in proposed reaction mechanisms?

- Methodological Answer : X-ray crystallography (via SHELX ) determines bond angles and intermolecular interactions. For example:

- Hydrogen Bonding : Stabilizes intermediates in reduction reactions.

- Packing Diagrams : Reveal steric constraints influencing reaction pathways.

Discrepancies between theoretical and experimental data often arise from solvent effects or crystal packing, which can be modeled using Mercury software .

Q. What strategies mitigate toxicity concerns during in vitro biological assays?

- Methodological Answer :

- QSAR Models : Predict toxicity based on structural analogs (e.g., acetophenone derivatives) .

- Metabolic Profiling : Use LC-MS to identify degradation products in hepatocyte assays. Adjust substituents (e.g., replacing butoxy with shorter alkoxy chains) to reduce bioaccumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.